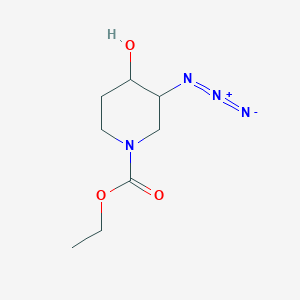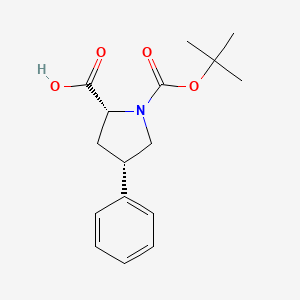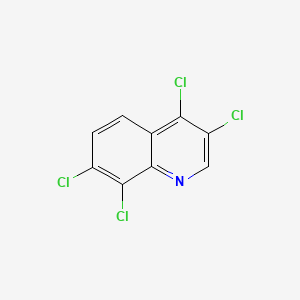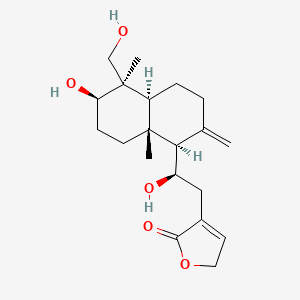
14-Deoxy-11-hydroxyandrographolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Deoxy-11-hydroxyandrographolide is a compound isolated from Andrographis paniculate . It shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells .
Synthesis Analysis
The synthesis of 14-Deoxy-11-hydroxyandrographolide and its derivatives has been reported in several studies . For instance, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Molecular Structure Analysis
The molecular weight of 14-Deoxy-11-hydroxyandrographolide is 350.45, and its formula is C20H30O5 . The compound’s structure has been characterized using 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .Chemical Reactions Analysis
Several chemical reactions involving 14-Deoxy-11-hydroxyandrographolide have been reported . For example, acetals of andrographolide, 14-deoxy-12-hydroxyandrographolide, and isoandrographolide were synthesized using benzaldehyde and heteroaromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of 14-Deoxy-11-hydroxyandrographolide have been characterized using various techniques such as 1H-NMR, 13C-NMR, mass spectrometry, UV, and IR .科学的研究の応用
Anti-Cancer Properties
14-Deoxy-11,12-didehydroandrographolide and its derivatives have shown significant cytotoxic activity against various human cancer cell lines . For instance, the compound 3g, a semi-synthetic derivative of Andrographolide, has been found to exhibit potent cytotoxic activity against the HCT-116 cell line . It induces apoptosis and cell cycle arrest in these cancer cells .
Anti-Steatohepatitis and Liver Injury
14-Deoxy-11,12-didehydroandrographolide has been found to reduce steatohepatitis and liver injury in mice fed a high-fat and high-cholesterol diet . It lowers hepatic cholesterol accumulation, tumor nuclear factor-α, and histological lesions . It also reduces apoptosis by lowering the caspase 3/pro-caspase 3 ratio .
Anti-Inflammatory Properties
The compound has been reported to have anti-inflammatory properties . It has been used in the synthesis of new molecules for drug discovery programs targeting inflammation .
Anti-Viral Properties
14-Deoxy-11,12-didehydroandrographolide has been reported to have anti-viral properties . It has been used in the synthesis of new molecules for drug discovery programs targeting viral infections .
Anti-Bacterial Properties
The compound has been reported to have anti-bacterial properties . It has been used in the synthesis of new molecules for drug discovery programs targeting bacterial infections .
Anti-Hyperglycemic Properties
14-Deoxy-11,12-didehydroandrographolide has been reported to have anti-hyperglycemic properties . It has been used in the synthesis of new molecules for drug discovery programs targeting hyperglycemia .
Immunostimulatory Properties
The compound has been reported to have immunostimulatory properties . It has been used in the synthesis of new molecules for drug discovery programs targeting immune system stimulation .
Anti-Dyslipidemic Properties
14-Deoxy-11,12-didehydroandrographolide has been reported to have anti-dyslipidemic properties . It has been used in the synthesis of new molecules for drug discovery programs targeting dyslipidemia .
作用機序
Target of Action
14-Deoxy-11-hydroxyandrographolide, a compound isolated from Andrographis paniculata , shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells . It also inhibits NF-κB activation , which plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This interaction results in the suppression of inflammation and the induction of cell differentiation .
Biochemical Pathways
14-Deoxy-11-hydroxyandrographolide affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also impacts the redox status of cells, as evidenced by a decrease in the glutathione (GSH) content in treated cells .
Pharmacokinetics
Studies on similar compounds, such as dehydroandrographolide succinate, suggest that these compounds have nonlinear pharmacokinetic characteristics . They are rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . To ensure an effective concentration, multiple small doses are recommended in clinical regimens .
Result of Action
The action of 14-Deoxy-11-hydroxyandrographolide results in significant molecular and cellular effects. It induces GSH-dependent cell death in human promonocytic leukemic cells . It also reduces cell clumping and temporarily increases the expression of procaspase-3 during treatment .
Action Environment
The action, efficacy, and stability of 14-Deoxy-11-hydroxyandrographolide can be influenced by various environmental factors. For instance, light quality, which affects the secondary metabolism of plants, is an important factor affecting the content of active components of medicinal plants like Andrographis paniculata
特性
IUPAC Name |
4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCOXWUZAOLDT-JLEOBMEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Deoxy-11-hydroxyandrographolide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


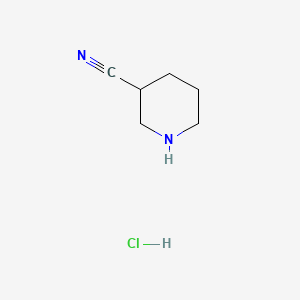
![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
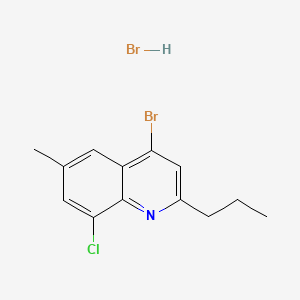
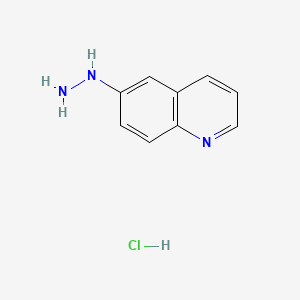
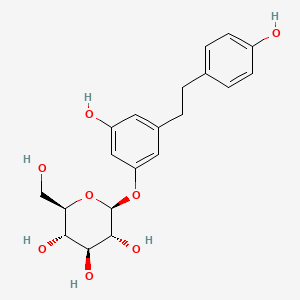



![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
